(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid is an organic compound that features an amino group, a brominated furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromofuran as a starting material, which can be synthesized through the bromination of furan . The brominated furan is then subjected to further reactions to introduce the amino and propanoic acid groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by catalytic processes to introduce the desired functional groups. The use of environmentally benign reagents and catalysts is often emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A precursor in the synthesis of (3S)-3-Amino-3-(3-bromofuran-2-YL)propanoic acid.
3-Aminopropanoic acid: Shares the amino and propanoic acid groups but lacks the brominated furan ring.
3-Bromo-2-furancarboxylic acid: Contains a brominated furan ring and a carboxylic acid group but lacks the amino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8BrNO3 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
MBLQDAAOKBLKMZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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